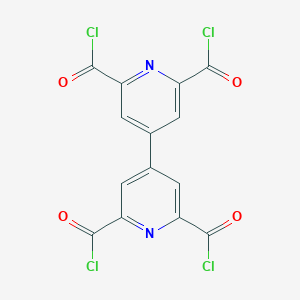

(4,4'-Bipyridine)-2,2',6,6'-tetracarbonyltetrachloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-Bipyridine, also known as 4,4’-Bipyridyl or 4,4’-Bpy, is a type of organic compound that is commonly used in the preparation of coordination polymers . It is a pyridine derivative where the pyridyl groups can rotate along the carbon-carbon structure . It is often used as a catalyst for photoelectrochemical reduction .

Synthesis Analysis

The synthesis of 4,4’-Bipyridine-based compounds often involves the use of commercially available starting compounds and their direct N-alkylation . For example, a co-crystal compound of 4,4’-bipyridine and phenylsuccinic acid was synthesized and characterized by elemental analysis, infrared and ultraviolet–visible spectroscopy, and X-ray single crystal diffraction .Molecular Structure Analysis

The molecular structure of 4,4’-Bipyridine is characterized by the presence of two pyridine rings connected by a carbon-carbon bond . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

4,4’-Bipyridine is known to form stacks (π···π interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4’-Bipyridine···H2O interactions . All of the Bipyridine solvates are disolvates, but they crystallize in different space groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Bipyridine-based compounds can vary significantly depending on the specific compound and its solid-state form . For example, the 4,4’-bipyridine anhydrate hydrate interconversion shows hardly any hysteresis and a fast transformation kinetics are observed, with the critical relative humidity being at 35% at room temperature .Safety And Hazards

Propiedades

IUPAC Name |

4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECVALPVQOISD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559390 |

Source

|

| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4'-Bipyridine)-2,2',6,6'-tetracarbonyltetrachloride | |

CAS RN |

124558-61-8 |

Source

|

| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

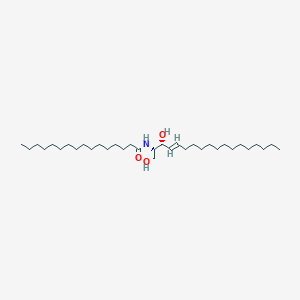

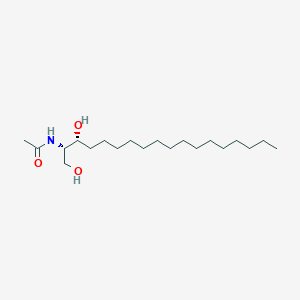

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

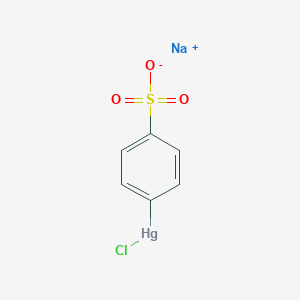

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)